4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C18H19N3O2 and a molecular weight of 309.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzoyl group and a methylpyridinyl group. It is a high-purity compound often used in advanced research due to its reactivity and selectivity .
Preparation Methods
The synthesis of 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves several steps. One common synthetic route starts with the preparation of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This intermediate is obtained through aromatic nucleophilic substitution (SNAr) starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation
Chemical Reactions Analysis
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Scientific Research Applications
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, which can lead to various biological effects . Additionally, the benzoyl and methylpyridinyl groups contribute to its overall reactivity and selectivity in biochemical pathways .
Comparison with Similar Compounds
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives such as:
4-Methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
Piperazine hydrate: Used as an anthelmintic agent.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(5-benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H19N3O2/c1-14-16(18(23)15-5-3-2-4-6-15)7-8-17(19-14)21-11-9-20(13-22)10-12-21/h2-8,13H,9-12H2,1H3 |
InChI Key |
OSEZUQCRGSGSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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